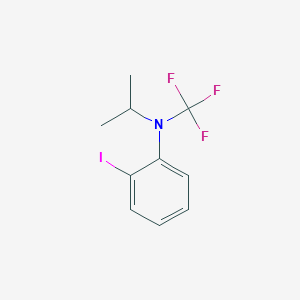
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C12H20NOP. This compound is characterized by the presence of an amino group, an isopropyl group, a methyl group, and a dimethylphosphine oxide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-isopropyl-5-methylphenol with dimethylphosphine oxide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high purity and yield. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Aplicaciones Científicas De Investigación
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the phosphine oxide group can coordinate with metal ions. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-3-methylphenyl)dimethylphosphine oxide
- (4-Amino-3-isopropylphenyl)dimethylphosphine oxide
Uniqueness
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is unique due to the presence of both isopropyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may lack one of these groups.
Propiedades
Fórmula molecular |
C12H20NOP |
|---|---|
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
4-dimethylphosphoryl-2-methyl-6-propan-2-ylaniline |
InChI |
InChI=1S/C12H20NOP/c1-8(2)11-7-10(15(4,5)14)6-9(3)12(11)13/h6-8H,13H2,1-5H3 |
Clave InChI |
UTZNCDJMODHIOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C(C)C)P(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
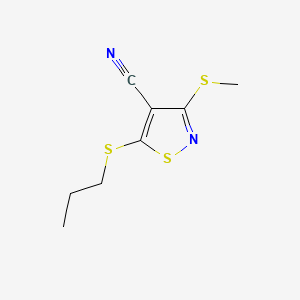
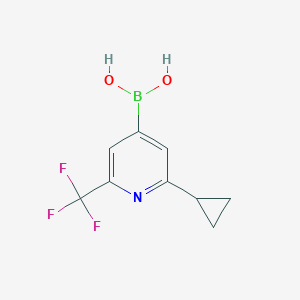

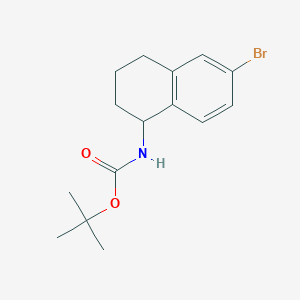
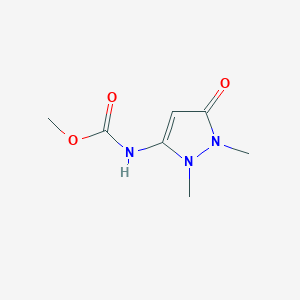
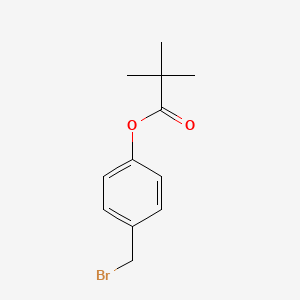
![6-Chloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13973724.png)
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
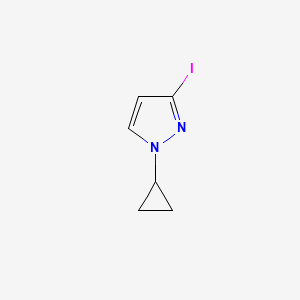
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
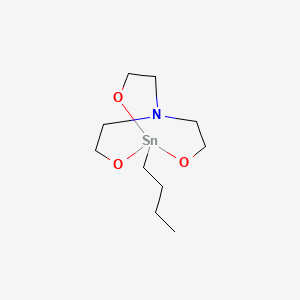
![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)
